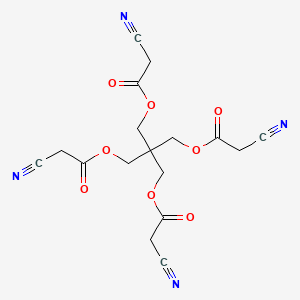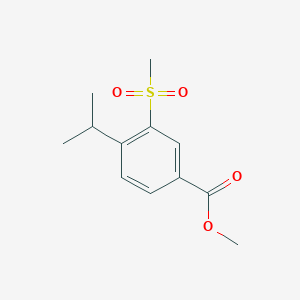
Pentaerythritol tetrakis (cyanoacetate)
Overview
Description
Pentaerythritol tetrakis (cyanoacetate) is an organic compound derived from pentaerythritol, a polyhydric alcohol. This compound is characterized by the presence of four cyanoacetate groups attached to a central pentaerythritol core. It is known for its versatility in various chemical reactions and applications, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
Target of Action
Pentaerythritol Tetrakis (Cyanoacetate) is a complex compound with multiple potential targets. It’s worth noting that a similar compound, Pentaerythritol Tetranitrate, is recognized by the FDA to be a coronary vasodilator in the treatment of heart conditions such as angina .
Mode of Action
It’s known that pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate), another derivative of pentaerythritol, is used as a primary antioxidant for stabilizing polymers, particularly polyethylene and polypropylene .
Biochemical Pathways
It’s known that pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is used as a primary antioxidant for stabilizing polymers, particularly polyethylene and polypropylene .
Pharmacokinetics
A study on pentaerythritol tetranitrate showed that it was rapidly absorbed and metabolized after oral administration .
Result of Action
Pentaerythritol tetrakis (3-mercaptopropionate) is known to react with alkenes in the thiol-ene reaction to form polymeric networks .
Action Environment
It’s known that pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) maintains its activity with greatly reduced volatility, which is important during the processing and molding steps where the plastic is heated to molten, typically several hundred degrees .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol tetrakis (cyanoacetate) typically involves the esterification of pentaerythritol with cyanoacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product.
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrakis (cyanoacetate) follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol tetrakis (cyanoacetate) undergoes various chemical reactions, including:
Oxidation: The cyanoacetate groups can be oxidized to form corresponding carboxylate groups.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pentaerythritol tetrakis (carboxylate).
Reduction: Pentaerythritol tetrakis (aminoacetate).
Substitution: Pentaerythritol tetrakis (substituted acetate).
Scientific Research Applications
Pentaerythritol tetrakis (cyanoacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: Employed in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential use in the synthesis of prodrugs and bioactive molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Comparison with Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymers.
Pentaerythritol tetrakis (3-mercaptopropionate): Employed in the synthesis of polymeric networks and adhesives.
Comparison: Pentaerythritol tetrakis (cyanoacetate) is unique due to its cyano groups, which impart distinct reactivity and functionality compared to other pentaerythritol derivatives. The presence of cyano groups allows for a wider range of chemical transformations, making it a versatile compound in various applications.
Properties
IUPAC Name |
[3-(2-cyanoacetyl)oxy-2,2-bis[(2-cyanoacetyl)oxymethyl]propyl] 2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O8/c18-5-1-13(22)26-9-17(10-27-14(23)2-6-19,11-28-15(24)3-7-20)12-29-16(25)4-8-21/h1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQAGAJZBGSZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)OCC(COC(=O)CC#N)(COC(=O)CC#N)COC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141205 | |
| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178671-69-7 | |
| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178671-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritoltetracyanoacetic ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)










![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)

